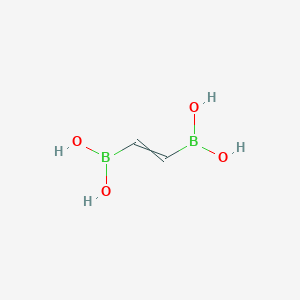
Ethene-1,2-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene-1,2-diyldiboronic acid is an organic compound that features two boronic acid groups attached to a central ethene (ethylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene-1,2-diyldiboronic acid typically involves the reaction of ethene with boronic acid derivatives under specific conditions. One common method is the hydroboration of ethene using diborane (B2H6) followed by oxidation to yield the desired product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethene-1,2-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted ethene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethene-1,2-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as boron-doped polymers and electronic devices.
Mechanism of Action
The mechanism by which ethene-1,2-diyldiboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can lead to the formation of stable complexes with diols, amines, and other nucleophiles. The pathways involved in these interactions are often dependent on the specific application and the chemical environment.
Comparison with Similar Compounds
Ethene-1,2-diyldiboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane. While these compounds share similar reactivity due to the presence of boronic acid groups, this compound is unique in its ability to form conjugated systems and participate in polymerization reactions. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Methylboronic acid
- Vinylboronic acid
Properties
CAS No. |
202604-84-0 |
|---|---|
Molecular Formula |
C2H6B2O4 |
Molecular Weight |
115.69 g/mol |
IUPAC Name |
2-boronoethenylboronic acid |
InChI |
InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H |
InChI Key |
IPIQSMYKNQWSLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CB(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
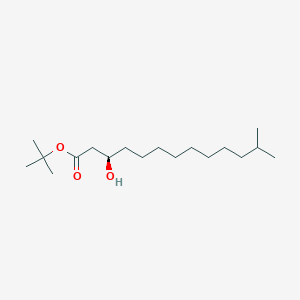
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

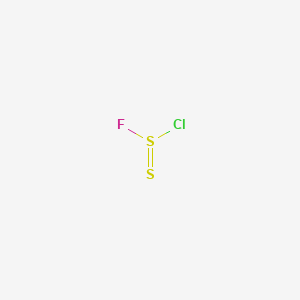
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
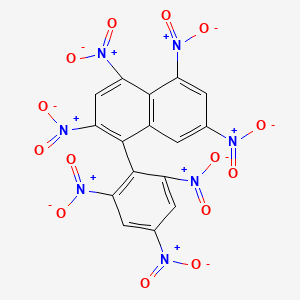
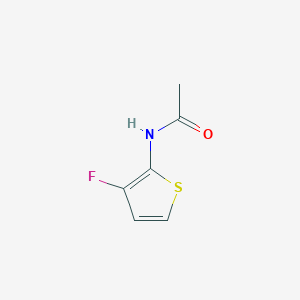
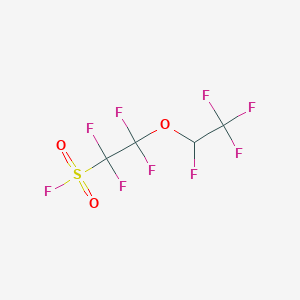
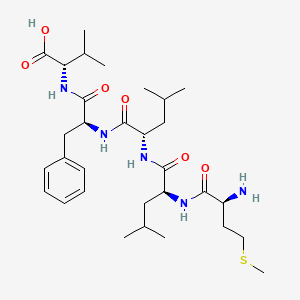

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
